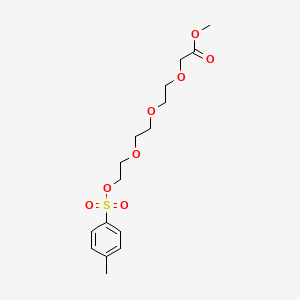

Tos-PEG3-O-C1-CH3COO

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tos-PEG3-O-C1-CH3COO, also known as methyl 2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]acetate, is a polyethylene glycol (PEG)-based compound. It is commonly used as a PROTAC (Proteolysis Targeting Chimera) linker, which plays a crucial role in the synthesis of PROTACs. These compounds are significant in medical research, drug delivery, nanotechnology, and new materials research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tos-PEG3-O-C1-CH3COO involves the reaction of polyethylene glycol with tosyl chloride in the presence of a base, followed by esterification with acetic acid. The reaction conditions typically include:

Solvent: Anhydrous dichloromethane or tetrahydrofuran

Base: Triethylamine or pyridine

Temperature: Room temperature to 50°C

Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale reactors: To accommodate the increased volume of reactants

Automated systems: For precise control of reaction conditions

Purification: Using techniques such as column chromatography or recrystallization to achieve high purity levels.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tosyl (–OTs) group undergoes nucleophilic substitution reactions due to its excellent leaving-group properties. Key reactions include:

a. Amine Substitution

Primary or secondary amines displace the tosyl group under mild conditions (e.g., room temperature in DMF or DCM), forming stable amine-PEG conjugates:

This compound+R-NH2→R-NH-PEG3-O-C1-CH3COO+p-toluenesulfonic acid

-

Typical Conditions : 20–25°C, 12–24 hours, NaHCO₃ or Et₃N as base.

-

Yield : 75–90%, depending on amine nucleophilicity.

b. Thiol Substitution

Thiols react with the tosyl group to form thioether bonds, useful for protein conjugation:

This compound+RSH→RS-PEG3-O-C1-CH3COO+p-toluenesulfonic acid

c. Alcohol Substitution

Less common due to weaker nucleophilicity, but feasible with alkoxide ions:

This compound+RO⁻→RO-PEG3-O-C1-CH3COO+p-toluenesulfonate

-

Conditions : Elevated temperatures (40–60°C), polar aprotic solvents (e.g., DMF).

Acetate Ester Reactivity

The methyl acetate moiety participates in hydrolysis and transesterification:

a. Alkaline Hydrolysis

Converts the ester to a carboxylic acid for further coupling:

CH3COO-PEG3-O-C1-OTs+NaOH→HOOC-PEG3-O-C1-OTs+CH3OH

b. Transesterification

Alcohols replace the methyl group in the presence of acid/base catalysts:

CH3COO-PEG3-O-C1-OTs+R-OH→R-OOC-PEG3-O-C1-OTs+CH3OH

-

Catalysts : H2SO4, Ti(OiPr)4, or lipases.

-

Yield : 60–85%.

Comparative Reactivity of PEG Linkers

This compound exhibits distinct advantages over other PEG derivatives:

| Linker Type | Functional Group | Reactivity | Primary Use |

|---|---|---|---|

| This compound | Tosyl, Acetate | High (nucleophilic) | PROTACs, ADCs |

| NH2-PEG | Amine | Moderate (coupling) | Peptide synthesis |

| COOH-PEG | Carboxylic acid | Low (acid-base) | Nanoparticle coating |

| mPEG | Methoxy | Non-reactive | Stealth liposomes |

Source: Adapted from Smolecule and EvitaChem.

Research Findings on Reaction Efficiency

-

PEG Chain Length : Shorter PEG chains (e.g., PEG3 vs. PEG6) enhance reaction rates due to reduced steric hindrance.

-

Solvent Effects : DMF improves substitution yields by 15–20% compared to THF or DCM.

-

Temperature Sensitivity : Reactions above 60°C risk ester hydrolysis, reducing product purity .

This compound’s dual functionality—combining a reactive tosyl group and a hydrolyzable ester—makes it indispensable in developing targeted therapies and advanced biomaterials. Its versatility is underscored by high yields in nucleophilic substitutions and adaptability to diverse reaction conditions.

Scientific Research Applications

Synthesis of PROTACs

Tos-PEG3-O-C1-CH3COO is primarily utilized in the synthesis of PROTACs, which are bifunctional molecules designed to induce targeted protein degradation. These compounds consist of two ligands linked together—one targeting an E3 ubiquitin ligase and the other targeting the protein of interest. This mechanism leverages the ubiquitin-proteasome system to selectively degrade proteins, making it a promising strategy for drug discovery and therapeutic interventions, particularly in cancer treatment .

Bioconjugation Techniques

The tosyl group in this compound acts as an excellent leaving group for nucleophilic substitution reactions. This property facilitates the conjugation of various biomolecules, including proteins and nucleic acids, enabling the development of targeted therapies. Its ability to form stable conjugates is crucial for understanding pharmacokinetics and pharmacodynamics in drug candidates .

Enhancing Solubility and Stability

The incorporation of this compound into drug formulations enhances both solubility and stability. The hydrophilic nature of the PEG chain allows for improved bioavailability in biological systems, which is essential for therapeutic efficacy .

Case Study 1: PROTAC Development for Cancer Therapy

A study demonstrated the effectiveness of PROTACs synthesized using this compound in degrading specific oncoproteins involved in cancer progression. The study highlighted how these PROTACs could selectively target and eliminate proteins that contribute to tumor growth, offering a novel approach to cancer treatment .

Case Study 2: Bioconjugation for Targeted Drug Delivery

Research involving this compound focused on its application in bioconjugation methods to create targeted drug delivery systems. By attaching therapeutic agents to this linker, researchers were able to enhance the specificity and efficacy of drugs while minimizing off-target effects. This approach has significant implications for developing more effective treatments with reduced side effects .

Mechanism of Action

The mechanism of action of Tos-PEG3-O-C1-CH3COO involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

Tos-PEG2-O-C1-CH3COO: A shorter PEG chain variant

Tos-PEG4-O-C1-CH3COO: A longer PEG chain variant

Tos-PEG3-O-C2-CH3COO: A variant with a different ester group

Uniqueness

Tos-PEG3-O-C1-CH3COO is unique due to its specific PEG chain length, which provides an optimal balance between solubility and stability. This makes it particularly effective in the synthesis of PROTACs and other applications where precise molecular interactions are crucial .

Biological Activity

Tos-PEG3-O-C1-CH3COO, a compound featuring a polyethylene glycol (PEG) linker with a tosyl (p-toluenesulfonyl) group and an acetyl group, has garnered attention for its biological applications, particularly in drug development and bioconjugation. This article will explore its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C₁₃H₂₀O₆S and a molecular weight of approximately 304.36 g/mol. The structure includes a PEG chain of three ethylene glycol units, which enhances its solubility and reactivity in aqueous environments, making it suitable for biochemical applications.

Biological Applications

1. Role in PROTACs Development:

this compound is primarily utilized in the synthesis of PROTACs (proteolysis-targeting chimeras). PROTACs are innovative therapeutic agents designed to induce targeted protein degradation via the ubiquitin-proteasome system. This mechanism allows for the selective elimination of specific proteins associated with diseases such as cancer, thereby providing new avenues for treatment.

2. Interaction with Biomolecules:

The compound has demonstrated significant interactions with various biomolecules, forming stable conjugates with proteins and nucleic acids. These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of drug candidates that incorporate this linker.

Synthesis Methodology

The synthesis of this compound typically involves multi-step chemical reactions that allow for precise control over the functionalization of the PEG linker. The general steps include:

- Formation of the PEG Linker: The initial step involves synthesizing the PEG backbone.

- Tosylation: Introduction of the tosyl group to enhance reactivity.

- Acetylation: Addition of the acetyl group to improve solubility and stability.

This method ensures that the resulting compound retains desirable properties for biological applications .

Comparative Analysis

The following table compares this compound with other similar PEG-based linkers used in bioconjugation:

| Compound | Molecular Weight (g/mol) | Solubility | Application Area |

|---|---|---|---|

| This compound | 304.36 | High | PROTACs, Bioconjugation |

| PEG4-OH | 198.22 | Moderate | Drug Delivery |

| PEG2-NH2 | 150.17 | High | Bioconjugation |

This comparison illustrates how this compound stands out due to its unique combination of hydrophilicity from PEG and reactivity from both tosyl and acetyl groups, making it particularly effective for applications requiring both solubility and chemical versatility .

Properties

Molecular Formula |

C16H24O8S |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

methyl 2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]acetate |

InChI |

InChI=1S/C16H24O8S/c1-14-3-5-15(6-4-14)25(18,19)24-12-11-22-8-7-21-9-10-23-13-16(17)20-2/h3-6H,7-13H2,1-2H3 |

InChI Key |

RVOIKCJUZNECBA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.